Methyl 4,5-dimethyl-3-oxohex-5-enoate
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Overview
Description
Methyl 4,5-dimethyl-3-oxohex-5-enoate is an organic compound with the molecular formula C9H14O3. It is an ester derivative of hexenoic acid and is characterized by the presence of a keto group (3-oxo) and two methyl groups at positions 4 and 5. This compound is of interest in organic chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4,5-dimethyl-3-oxohex-5-enoate can be synthesized through various organic reactions. One common method involves the esterification of 4,5-dimethyl-3-oxohex-5-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as p-toluenesulfonic acid or acidic ion-exchange resins can be used to facilitate the esterification reaction. The use of advanced separation techniques like distillation or crystallization ensures the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4,5-dimethyl-3-oxohex-5-enoate undergoes various chemical reactions, including:
Oxidation: The keto group can be further oxidized to form carboxylic acids.
Reduction: The keto group can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles like ammonia (NH3) or primary amines (RNH2) in the presence of a base.
Major Products Formed
Oxidation: 4,5-Dimethyl-3-oxohex-5-enoic acid.
Reduction: 4,5-Dimethyl-3-hydroxyhex-5-enoate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl 4,5-dimethyl-3-oxohex-5-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4,5-dimethyl-3-oxohex-5-enoate involves its interaction with various molecular targets. The keto group can participate in hydrogen bonding and other interactions with enzymes and proteins, potentially affecting their activity. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may have biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 4,4-dimethoxy-3-oxovalerate: Another ester with a similar structure but different substituents.
Methyl 3,3-dimethylpent-4-enoate: A related compound with a different position of the double bond and methyl groups.
Uniqueness
Methyl 4,5-dimethyl-3-oxohex-5-enoate is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and potential applications. Its structure allows for selective reactions that may not be possible with other similar compounds.
Properties
CAS No. |
88466-47-1 |
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Molecular Formula |
C9H14O3 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
methyl 4,5-dimethyl-3-oxohex-5-enoate |
InChI |
InChI=1S/C9H14O3/c1-6(2)7(3)8(10)5-9(11)12-4/h7H,1,5H2,2-4H3 |
InChI Key |
FGWVOYREKBCJOH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=C)C)C(=O)CC(=O)OC |
Origin of Product |
United States |
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